Mycmi-6

Beschreibung

Eigenschaften

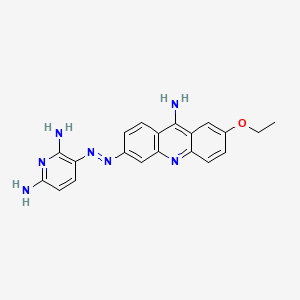

IUPAC Name |

3-[(9-amino-7-ethoxyacridin-3-yl)diazenyl]pyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N7O/c1-2-28-12-4-6-15-14(10-12)19(22)13-5-3-11(9-17(13)24-15)26-27-16-7-8-18(21)25-20(16)23/h3-10H,2H2,1H3,(H2,22,24)(H4,21,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWGRUNKGVWOTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C3=C(C=C(C=C3)N=NC4=C(N=C(C=C4)N)N)N=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Mycmi-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycmi-6 is a potent and selective small-molecule inhibitor of the MYC:MAX protein-protein interaction, a critical driver in a majority of human cancers. The MYC family of oncoproteins (c-MYC, N-MYC, and L-MYC) are transcription factors that regulate a vast array of genes involved in cell proliferation, growth, metabolism, and apoptosis.[1][2] For their transcriptional activity, MYC proteins must heterodimerize with their obligate partner, MAX.[3] This dimerization occurs through their basic helix-loop-helix leucine zipper (bHLHZip) domains.[1] this compound directly targets this interaction, offering a promising therapeutic strategy against MYC-driven malignancies. This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action

This compound functions as a direct inhibitor of the MYC:MAX heterodimerization. It selectively binds to the bHLHZip domain of MYC, preventing its association with MAX.[1][3][4] This disruption of the MYC:MAX complex is the primary mechanism through which this compound exerts its anti-cancer effects. By inhibiting this interaction, this compound effectively blocks MYC-driven transcription of target genes, leading to a cascade of downstream cellular consequences.[1][4]

The key outcomes of this compound's mechanism of action include:

-

Inhibition of Tumor Cell Growth: By abrogating MYC's transcriptional activity, this compound potently inhibits the proliferation of cancer cells that are dependent on MYC signaling.[4][5]

-

Induction of Apoptosis: Disruption of the MYC:MAX interaction by this compound leads to programmed cell death in tumor cells.[4][6]

-

Selective Targeting: this compound demonstrates a degree of selectivity for cancer cells with high MYC expression, while showing less cytotoxicity towards normal cells.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a comparative overview of its binding affinity and cellular activity.

| Parameter | Value | Assay Method | Target | Reference |

| Binding Affinity (Kd) | 1.6 µM | Surface Plasmon Resonance (SPR) | MYC bHLHZip Domain | [4] |

| Cellular Activity (IC50/GI50) | Cell Line(s) | Value | Assay Method | Reference |

| MYC-dependent tumor cells | General | <0.5 µM | Growth Inhibition | [4] |

| Burkitt's Lymphoma | Mutu, Daudi, ST486 | ~0.5 µM | Growth Inhibition | |

| MYCN-amplified Neuroblastoma | <0.4 µM | Growth Inhibition | ||

| Breast Cancer | Panel of cell lines | 0.3 µM to >10 µM | MTT Assay | [5] |

| MYC:MAX Interaction Inhibition | MCF7 cells | <1.5 µM | isPLA | |

| MYC:MAX Heterodimer Formation | in vitro | 3.8 µM | ||

| Triple-Negative Breast Cancer | Panel of cell lines | 1.2 to 96.7 µM | MTT Assay |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the core signaling pathway affected by this compound and the logical workflow of its mechanism of action.

Caption: MYC signaling pathway and the inhibitory action of this compound.

Caption: Logical workflow of this compound's mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In situ Proximity Ligation Assay (isPLA) for MYC:MAX Interaction

This assay is used to visualize and quantify endogenous protein-protein interactions within cells.

-

Cell Culture and Treatment:

-

Seed cells (e.g., MCF7 breast cancer cells) on chamber slides.

-

Allow cells to adhere and grow to a desired confluency.

-

Treat cells with various concentrations of this compound or DMSO (vehicle control) for 24 hours.

-

-

Fixation and Permeabilization:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

-

Proximity Ligation Assay:

-

Wash the cells with PBS.

-

Perform the in situ PLA using a commercial kit (e.g., Duolink® In Situ PLA® Reagents) according to the manufacturer's instructions.

-

Briefly, incubate the cells with primary antibodies against MYC and MAX.

-

Follow with incubation with PLA probes (secondary antibodies with attached DNA oligonucleotides).

-

Perform the ligation and amplification steps to generate a fluorescent signal where the two proteins are in close proximity.

-

-

Imaging and Quantification:

-

Mount the slides with a mounting medium containing DAPI for nuclear staining.

-

Capture images using a fluorescence microscope.

-

Quantify the number of PLA signals (fluorescent dots) per cell nucleus using image analysis software (e.g., ImageJ).

-

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions.

-

Protein Immobilization:

-

Immobilize recombinant MYC bHLHZip domain onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.

-

A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in a suitable running buffer.

-

Inject the this compound solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in the refractive index at the surface, which is proportional to the amount of bound analyte.

-

After the association phase, flow running buffer over the chip to monitor the dissociation of this compound.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

MTT Assay for Cell Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Seeding and Treatment:

-

Seed cancer cells (e.g., breast cancer cell lines) in a 96-well plate at a predetermined optimal density.

-

Allow the cells to attach overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours). Include a vehicle-only control.

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (media only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%.

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting:

-

Treat cells with this compound at various concentrations and for different time points.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle trypsinization method.

-

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative, PI-negative cells are viable.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using the flow cytometry analysis software.

-

Conclusion

This compound represents a significant advancement in the quest to directly target the oncoprotein MYC. Its well-defined mechanism of action, centered on the specific disruption of the MYC:MAX heterodimer, provides a solid foundation for its continued development as a potential therapeutic agent. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and leverage the therapeutic potential of this compound in the fight against MYC-driven cancers.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. bosterbio.com [bosterbio.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. researchhub.com [researchhub.com]

The Cellular Target of Mycmi-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycmi-6 is a small molecule inhibitor that has demonstrated potent anti-tumor activity in various cancer models. This document provides a comprehensive technical overview of the cellular target of this compound, its mechanism of action, and the experimental methodologies used for its characterization. Quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on MYC-targeted therapies.

The Cellular Target of this compound: The MYC Oncoprotein

The primary cellular target of this compound is the MYC oncoprotein . MYC is a transcription factor that belongs to the basic helix-loop-helix leucine zipper (bHLHZip) family.[1] It plays a pivotal role in regulating a wide array of cellular processes, including cell cycle progression, proliferation, metabolism, and apoptosis.[1] Dysregulation of MYC is a hallmark of many human cancers, making it an attractive therapeutic target.[2]

MYC exerts its transcriptional activity by forming a heterodimer with its obligate partner, MAX (MYC-associated factor X) .[1] This MYC:MAX heterodimer binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, thereby activating their transcription.[1][3][4]

This compound directly binds to the bHLHZip domain of MYC , the same domain responsible for dimerization with MAX.[5][6][7] By binding to this critical region, this compound effectively disrupts the MYC:MAX protein-protein interaction .[1][5] This inhibition prevents the MYC:MAX complex from binding to DNA, leading to the downregulation of MYC-driven transcription and subsequent anti-proliferative and pro-apoptotic effects in cancer cells.[5][6]

Quantitative Data

The interaction of this compound with its target and its cellular effects have been quantified using various biophysical and cell-based assays.

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

| Parameter | Value | Assay | Source |

| Binding Affinity (Kd) | |||

| MYC bHLHZip Domain | 1.6 µM | Surface Plasmon Resonance (SPR) | [1][5][6][7] |

| Inhibitory Concentration (IC50) | |||

| MYC:MAX Interaction (in situ) | < 1.5 µM | Proximity Ligation Assay (isPLA) | [1][6] |

| MYC:MAX Heterodimer Formation | 3.8 µM | Not Specified | [1][6] |

| Tumor Cell Growth (MYC-dependent) | < 0.5 µM | Cell Viability Assay | [5][6] |

| Breast Cancer Cell Lines | 0.3 µM to >10 µM | MTT Assay | [2] |

| Growth Inhibition (GI50) | |||

| Burkitt's Lymphoma Cells (average) | 0.5 µM | Cell Viability Assay | [1][6] |

| MYCN-amplified Neuroblastoma Cells | < 0.4 µM | Cell Viability Assay | [1][6] |

Signaling Pathway

This compound's mechanism of action involves the direct inhibition of the MYC signaling pathway, a central regulator of cell growth and proliferation.

Caption: MYC signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the cellular target and activity of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

Protocol:

-

Protein Immobilization:

-

Recombinant human MYC bHLHZip domain protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

-

The sensor surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

MYC protein (typically 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) is injected over the activated surface.

-

The surface is then deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.

-

A reference flow cell is prepared similarly but without the MYC protein to subtract non-specific binding.

-

-

Binding Analysis:

-

This compound is serially diluted in a suitable running buffer (e.g., HBS-EP+ buffer).

-

A range of this compound concentrations (e.g., 0.1 µM to 50 µM) is injected over both the MYC-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

The association of this compound is monitored for a set time (e.g., 120 seconds), followed by a dissociation phase where running buffer is flowed over the chip (e.g., 300 seconds).

-

-

Data Analysis:

-

The reference flow cell data is subtracted from the active flow cell data to obtain specific binding sensorgrams.

-

The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

In Situ Proximity Ligation Assay (isPLA) for MYC:MAX Interaction

isPLA is a technique that allows for the visualization and quantification of protein-protein interactions within intact cells.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues in Situ. | Sigma-Aldrich [merckmillipore.com]

- 3. Myc-Max heterodimers activate a DEAD box gene and interact with multiple E box-related sites in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Split-Gaussia Protein Complementation Assay in presence of a third protein under viral infection [protocols.io]

- 6. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]

- 7. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Embrace: A Technical Guide to the Binding Affinity of Mycmi-6 with the MYC Oncogene

For Immediate Release

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of Mycmi-6, a small molecule inhibitor targeting the MYC oncogene. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways involved.

Executive Summary

The MYC family of transcription factors are pivotal regulators of cellular proliferation, growth, and apoptosis.[1] Their dysregulation is a hallmark of a vast number of human cancers, making them a prime target for therapeutic intervention. This compound has emerged as a promising direct inhibitor of MYC, acting by disrupting the critical interaction between MYC and its obligate binding partner, MAX.[2][3] This guide synthesizes the current understanding of the this compound and MYC interaction, offering a centralized resource for researchers in the field.

Quantitative Binding Affinity and Cellular Activity of this compound

This compound directly binds to the basic helix-loop-helix leucine zipper (bHLHZip) domain of the MYC protein, thereby preventing its heterodimerization with MAX.[2] This inhibition of the MYC:MAX complex formation is the cornerstone of its anti-cancer activity. The binding affinity and cellular efficacy of this compound have been quantified through various biophysical and cell-based assays.

| Parameter | Value | Assay Method | Cell Line/System | Reference |

| Dissociation Constant (Kd) | 1.6 ± 0.5 μM | Surface Plasmon Resonance (SPR) | Recombinant MYC bHLHZip | [2] |

| ~4 μM | Surface Plasmon Resonance (SPR) | Recombinant MYC bHLHZip | [4] | |

| IC50 (MYC:MAX Inhibition) | <1.5 μM | In situ Proximity Ligation Assay (isPLA) | MCF7 | [1] |

| 3.8 μM | Not Specified | Not Specified | [1] | |

| IC50 (Cell Growth) | <0.5 μM | Not Specified | MYC-dependent tumor cells | [5][6] |

| 0.3 μM to >10 μM | MTT Assay | Panel of breast cancer cell lines | [3][4] | |

| GI50 (Growth Inhibition) | ~0.5 μM | Not Specified | Burkitt's lymphoma cells (Mutu, Daudi, ST486) | [1] |

| <0.4 μM | Not Specified | MYCN-amplified neuroblastoma cells | [1] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the binding data. The following sections outline the key assays used to characterize the interaction between this compound and MYC.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Objective: To determine the dissociation constant (Kd) of the this compound and MYC interaction.

Methodology:

-

Protein Immobilization: The recombinant bHLHZip domain of the MYC protein is immobilized on a sensor chip surface. A common method is amine coupling, where the protein is covalently linked to the carboxymethylated dextran surface of the sensor chip.

-

Analyte Injection: A series of concentrations of this compound (the analyte) are injected over the sensor surface.

-

Binding Measurement: The binding of this compound to the immobilized MYC protein causes a change in the refractive index at the sensor surface, which is detected as a response unit (RU) signal.

-

Data Analysis: The association and dissociation rates are measured and fitted to a binding model (e.g., Langmuir 1:1) to calculate the dissociation constant (Kd).

A study detailing this process utilized a CM5 sensor chip for protein immobilization via amino coupling.[7] The association and dissociation rates were determined to be k_a = 9294 M⁻¹s⁻¹ and k_d = 0.02293 s⁻¹, respectively, yielding a K_D of 2.5 µM in one experiment, with an average K_D of 1.6 ± 0.5 µM across multiple experiments.[7]

In situ Proximity Ligation Assay (isPLA)

isPLA is a powerful technique for visualizing and quantifying protein-protein interactions within fixed cells.

Objective: To confirm the inhibition of the endogenous MYC:MAX interaction by this compound in a cellular context.

Methodology:

-

Cell Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.

-

Fixation and Permeabilization: The cells are fixed and permeabilized to allow antibody access.

-

Primary Antibody Incubation: The cells are incubated with primary antibodies specific to MYC and MAX.

-

PLA Probe Incubation: Two secondary antibodies, each conjugated to a unique oligonucleotide (PLA probes), are added. These probes bind to the primary antibodies.

-

Ligation and Amplification: If the MYC and MAX proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification.

-

Detection: The amplified DNA is detected using fluorescently labeled oligonucleotides, and the resulting signals (appearing as distinct fluorescent dots) are visualized and quantified using fluorescence microscopy. A reduction in the number of dots per cell in this compound treated cells compared to control cells indicates inhibition of the MYC:MAX interaction.[2]

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the growth of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound for a specified period (e.g., 5 days).[2]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader.

-

IC50 Calculation: The absorbance values are plotted against the log of the this compound concentration, and the IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Molecular Landscape

Understanding the signaling pathways and experimental workflows is facilitated by visual representations.

Caption: MYC Signaling Pathway and the Mechanism of Action of this compound.

Caption: General Workflow for Surface Plasmon Resonance (SPR) Experiment.

Caption: General Workflow for In situ Proximity Ligation Assay (isPLA).

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. A selective high affinity MYC-binding compound inhibits MYC:MAX interaction and MYC-dependent tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The novel low molecular weight MYC antagonist this compound inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Function of MYCMI-6

This guide provides a detailed overview of this compound, a small molecule inhibitor targeting the MYC oncoprotein. It covers its mechanism of action, the signaling pathway it disrupts, quantitative performance data, and key experimental protocols for its evaluation.

Core Concept: this compound as a MYC:MAX Interaction Inhibitor

This compound is a potent and selective small molecule that functions by directly inhibiting the protein-protein interaction between the MYC transcription factor and its obligatory partner, MAX.[1][2][3] The MYC family of proteins (including c-MYC and N-MYC) are key drivers of tumorigenesis, implicated in approximately 70% of human tumors.[4] They function as transcription factors that regulate a vast network of genes involved in critical cellular processes such as cell cycle progression, growth, metabolism, and apoptosis.[5]

For MYC to exert its transcriptional activity, it must form a heterodimer with the MAX protein.[5] This MYC:MAX complex then binds to specific DNA sequences known as E-boxes in the regulatory regions of target genes, driving their expression.[5] this compound physically binds to the basic helix-loop-helix leucine zipper (bHLHZip) domain of MYC, the same domain required for MAX binding.[1][3][5] This direct binding sterically hinders the formation of the functional MYC:MAX heterodimer, thereby blocking MYC-driven transcription and suppressing its oncogenic functions.[1][5]

The MYC:MAX Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical MYC:MAX signaling pathway and the specific point at which this compound intervenes. In normal and cancerous cells with MYC activation, MYC and MAX proteins form a heterodimer, which translocates to the nucleus to activate target gene expression, leading to cell proliferation and growth. This compound disrupts the initial, critical step of this pathway.

Quantitative Data Summary

The efficacy and biophysical parameters of this compound have been quantified across various assays. The tables below summarize these key metrics.

Table 1: Biophysical and Cellular Potency

| Parameter | Value | Assay Method | Context | Citation |

| Binding Affinity (KD) | 1.6 ± 0.5 µM | Surface Plasmon Resonance (SPR) | Direct binding to MYC bHLHZip domain | [6] |

| IC50 (MYC:MAX) | < 1.5 µM | In Situ Proximity Ligation (isPLA) | Inhibition of interaction in MCF7 cells | [3][5] |

| IC50 (MYC:MAX) | 3.8 µM | Not Specified | Inhibition of heterodimer formation | [3][5] |

Table 2: Growth Inhibition (GI50) in Cancer Cell Lines

| Cell Type | Value (GI50) | Notes | Citation |

| Burkitt's Lymphoma | ~0.5 µM | Cell lines with MYC translocations (e.g., Mutu, Daudi) | [3][5] |

| Neuroblastoma | < 0.4 µM | Anchorage-independent growth (MYCN-amplified) | [3][5] |

| Neuroblastoma | 2.5 - 6.0 µM | MYCN-amplified cell lines | [7] |

| Neuroblastoma | > 20 µM | MYCN-non-amplified cell lines | [7] |

| Breast Cancer | 0.3 µM to > 10 µM | Varies across different breast cancer cell lines | [2] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. The following are protocols for key experiments used to characterize this compound.

Protocol 1: In Situ Proximity Ligation Assay (isPLA) for MYC:MAX Interaction

This protocol quantifies the MYC:MAX protein-protein interaction within intact cells.

-

Cell Culture and Treatment: Plate cells (e.g., MCF7) on coverslips and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for 24 hours.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100 to allow antibody access.

-

Primary Antibody Incubation: Incubate cells with a pair of primary antibodies raised in different species, one targeting MYC and the other targeting MAX.

-

PLA Probe Incubation: Add secondary antibodies conjugated with unique oligonucleotides (PLA probes). These probes will bind to the primary antibodies. If the proteins are in close proximity (<40 nm), the oligonucleotides can be ligated.

-

Ligation and Amplification: Add a ligase to join the PLA probe oligonucleotides, forming a circular DNA template. Then, add a polymerase for rolling-circle amplification, creating a concatemer of the DNA circle.

-

Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA product.

-

Imaging and Quantification: Visualize the fluorescent signals using a fluorescence microscope. Each fluorescent spot represents a single MYC:MAX interaction. Quantify the number of spots per cell nucleus to determine the level of interaction and its inhibition by this compound.

Protocol 2: Xenograft Tumor Model for In Vivo Efficacy

This protocol assesses the anti-tumor activity of this compound in a living organism.

-

Cell Line and Animal Model: Use human MYCN-amplified neuroblastoma cells (e.g., SK-N-DZ) and immunodeficient mice (e.g., nude mice).

-

Tumor Implantation: Subcutaneously inject a suspension of SK-N-DZ cells into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor tumor growth using caliper measurements. Once tumors reach a volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.

-

Drug Administration: Prepare this compound for in vivo use. Administer this compound intraperitoneally (i.p.) at a dose of 20 mg/kg body weight daily.[3][4] The control group receives the vehicle solution on the same schedule.

-

Monitoring: Monitor tumor volume, body weight, and overall animal health daily for 1-2 weeks.[4]

-

Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors.

-

Tissue Analysis: Process the tumor tissue for downstream analysis:

-

Apoptosis: Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect apoptotic cells.[4]

-

Proliferation: Use Ki67 staining to identify proliferating cells.

-

Microvascularity: Stain for endothelial markers (e.g., CD31) to assess blood vessel density.

-

Visualized Workflows and Relationships

Workflow for In Vivo Efficacy Testing

The following diagram outlines the typical workflow for evaluating an anti-cancer compound like this compound in a mouse xenograft model.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The novel low molecular weight MYC antagonist this compound inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. This compound | Apoptosis | c-Myc | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity of Mycmi-6 in Cancer Cells

This technical guide provides a comprehensive overview of the biological activity of this compound, a novel small molecule inhibitor of the MYC oncogene, in the context of cancer therapy. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the underlying biological pathways and workflows.

Introduction: Targeting the "Undruggable" MYC Oncogene

The MYC family of oncogenes (encompassing c-MYC, MYCN, and MYCL) are potent drivers of tumorigenesis, implicated in up to 70% of human cancers.[1] These transcription factors regulate a vast network of genes essential for fundamental cellular processes, including proliferation, metabolism, cell cycle progression, and apoptosis.[2][3] MYC exerts its transcriptional activity by forming a heterodimer with its obligate partner, MAX (MYC-associated factor X).[2] This MYC:MAX complex binds to specific DNA sequences known as E-boxes in the regulatory regions of target genes, driving their expression.[2]

Despite its central role in cancer, MYC has long been considered an "undruggable" target due to its lack of a defined enzymatic pocket and its intrinsically disordered nature.[1][4][5] However, the absolute requirement for dimerization with MAX presents a viable therapeutic window. This compound is a low molecular weight antagonist developed to specifically disrupt this crucial MYC:MAX protein-protein interaction.[6][7]

Mechanism of Action of this compound

This compound functions as a direct inhibitor of the MYC:MAX heterodimer. It selectively binds to the basic helix-loop-helix leucine zipper (bHLHZip) domain of MYC, the very domain required for interaction with MAX.[2][8] This binding sterically hinders the formation of the functional MYC:MAX complex.

Key Molecular Interactions:

-

Direct Binding: this compound binds to the MYC bHLHZip domain with a dissociation constant (Kd) of 1.6 μM.[8]

-

Dimerization Inhibition: By occupying the binding interface, this compound effectively prevents MYC from dimerizing with MAX. This has been demonstrated in cellular assays, with an IC50 for MYC:MAX interaction inhibition of less than 1.5 μM in in-situ proximity ligation assays (isPLA) and 3.8 μM in heterodimer formation assays.[8]

-

Transcriptional Repression: Without MAX, MYC cannot efficiently bind to E-box sequences, leading to a blockade of MYC-driven transcription of target genes responsible for proliferation and survival.[2][8]

The logical flow of this compound's mechanism of action is depicted below.

Biological Activity and Efficacy in Cancer Cells

This compound has demonstrated significant anti-cancer activity across a range of cell lines and in vivo models, primarily through the inhibition of cell proliferation and the induction of apoptosis.

Inhibition of Cancer Cell Growth

This compound potently inhibits the growth of cancer cells in a manner that correlates with MYC expression levels.[9] Cell lines with higher MYC expression are generally more sensitive to the compound.[9]

-

In a panel of breast cancer cell lines, this compound inhibited cell growth with IC50 values ranging from 0.3 μM to over 10 μM.[6][10]

-

It is particularly effective in cancers with deregulated MYC/MYCN, such as neuroblastoma and Burkitt's lymphoma, with GI50 (50% growth inhibition) values as low as 0.5 μM.[9]

-

For MYCN-amplified neuroblastoma cells, this compound inhibited anchorage-independent growth with GI50 values below 0.4 μM.[2][8]

-

Studies on Burkitt's lymphoma cell lines (Mutu, Daudi, and ST486), which are characterized by MYC translocations, showed an average GI50 of 0.5 μM.[8]

Induction of Apoptosis

A key consequence of MYC inhibition by this compound is the induction of programmed cell death, or apoptosis, in cancer cells.

-

In breast cancer cell lines where growth was successfully inhibited, this compound was found to be a potent inducer of apoptosis.[6][7][11]

-

In vivo studies using a MYCN-amplified neuroblastoma xenograft model showed that treatment with this compound led to a massive increase in apoptotic areas within the tumor tissue.[2][9]

Effects on the Cell Cycle

MYC is a master regulator of the cell cycle, promoting entry into S-phase by upregulating cyclins and CDKs while repressing inhibitors like p21 and p27.[3] By inhibiting MYC, this compound effectively re-engages cell cycle checkpoints, leading to cell cycle arrest and contributing to its anti-proliferative effects. While direct cell cycle analysis data for this compound is not detailed in the provided search results, its mechanism strongly implies an arrest in the G1 phase of the cell cycle.

Quantitative Data Summary

The following tables summarize the quantitative measures of this compound's biological activity from various studies.

Table 1: In Vitro Growth Inhibition of this compound in Cancer Cell Lines

| Cancer Type | Cell Lines | Assay Type | Potency (IC50 / GI50) | Reference(s) |

|---|---|---|---|---|

| Breast Cancer | Panel of cell lines | MTT | IC50: 0.3 µM to >10 µM | [6][10] |

| Burkitt's Lymphoma | Mutu, Daudi, ST486 | Growth Assay | GI50: ~0.5 µM | [8] |

| Neuroblastoma | MYCN-amplified | Growth Assay | GI50: < 0.5 µM | [9] |

| Neuroblastoma | MYCN-amplified | Anchorage-independent | GI50: < 0.4 µM |[8] |

Table 2: this compound Binding and Dimerization Inhibition

| Parameter | Assay | Value | Reference(s) |

|---|---|---|---|

| Binding Affinity (Kd) | Surface Plasmon Resonance | 1.6 µM | [8] |

| MYC:MAX Inhibition (IC50) | isPLA (cellular) | < 1.5 µM | [8] |

| MYC:MAX Inhibition (IC50) | Heterodimer Formation | 3.8 µM |[8] |

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound has been validated in vivo. In a mouse xenograft model using MYCN-amplified human neuroblastoma cells, systemic administration of this compound yielded significant therapeutic effects.[9]

-

Treatment Regimen: 20 mg/kg body weight, administered daily via intraperitoneal injection.[9]

-

Target Engagement: Treatment significantly reduced the interaction of MYCN:MAX in the tumor tissue, confirming the drug reached and was active at its target site.[9]

-

Therapeutic Effects: The treatment induced widespread apoptosis, reduced tumor cell proliferation, and decreased tumor microvascularity.[9]

-

Tolerability: this compound was well tolerated by the animals, with no severe side effects reported.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines for the key experiments used to characterize the activity of this compound.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 50 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 5 days).[12]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

-

Cell Treatment: Culture cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) and a vehicle control for a set time (e.g., 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induction.

The workflow for assessing apoptosis is visualized below.

In Vivo Tumor Apoptosis (TUNEL) Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis, in tissue sections.[9]

-

Tissue Preparation: Following in vivo treatment with this compound or vehicle, euthanize animals and excise tumors. Fix tumors in formalin and embed in paraffin.

-

Sectioning: Cut thin sections (e.g., 4-5 µm) of the tumor tissue and mount them on microscope slides.

-

Deparaffinization & Rehydration: Remove paraffin from the sections and rehydrate through a series of graded ethanol washes.

-

Permeabilization: Treat sections with proteinase K to permeabilize the tissue.

-

TUNEL Reaction: Incubate the sections with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT will add the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.

-

Counterstaining: Stain the nuclei with a counterstain such as DAPI (4',6-diamidino-2-phenylindole).

-

Imaging: Visualize the sections using fluorescence microscopy. TUNEL-positive (apoptotic) cells will emit a fluorescent signal (e.g., green), which can be distinguished from the DAPI-stained nuclei (e.g., blue).

-

Quantification: Quantify the extent of apoptosis by calculating the ratio of TUNEL-positive cells to the total number of cells in multiple fields of view.

Conclusion

This compound represents a significant advancement in the effort to pharmacologically target MYC. By directly binding to MYC and disrupting its essential interaction with MAX, this compound effectively inhibits the proliferation of MYC-driven cancer cells and induces apoptosis. Preclinical data demonstrates its potency in the low micromolar range across various cancer types, particularly those with MYC amplification or deregulation. Furthermore, its efficacy and tolerability in in vivo models underscore its potential for further development. This compound serves as both a powerful tool for studying MYC biology and a promising lead compound for a new class of anti-cancer therapeutics aimed at one of oncology's most elusive targets.

References

- 1. youtube.com [youtube.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. MYC Oncogene Contributions to Release of Cell Cycle Brakes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MYCMI-7: A Small MYC-Binding Compound that Inhibits MYC: MAX Interaction and Tumor Growth in a MYC-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The novel low molecular weight MYC antagonist this compound inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The novel low molecular weight MYC antagonist this compound inhibits proliferation and induces apoptosis in breast cancer cells - ProQuest [proquest.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Initial Studies on Mycmi-6 Efficacy: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial efficacy studies of Mycmi-6, a potent and selective small molecule inhibitor of the c-Myc oncoprotein. The data and protocols summarized herein are based on preclinical investigations into its mechanism of action and anti-tumor activity.

Introduction to this compound

This compound (also known as NSC354961) is a small molecule inhibitor that targets the interaction between the c-Myc (MYC) protein and its obligate binding partner, MAX.[1][2][3] The MYC family of transcription factors are central regulators of cell proliferation, growth, and apoptosis, and their deregulation is a hallmark of a majority of human cancers.[4][5][6] By disrupting the MYC:MAX heterodimer, this compound effectively blocks MYC-driven transcription, leading to cell growth inhibition and apoptosis in cancer cells.[2][3][7] Preclinical studies have demonstrated that this compound exhibits selectivity for MYC-dependent tumor cells while sparing normal human cells.[3][7]

Quantitative Efficacy Data

The following tables summarize the key quantitative data from initial in vitro and in vivo studies of this compound.

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Metric | Value | Reference |

| Breast Cancer Cell Lines | Breast Cancer | IC50 | 0.3 µM to >10 µM | [4] |

| Burkitt's Lymphoma (Mutu, Daudi, ST486) | Burkitt's Lymphoma | GI50 (average) | 0.5 µM | [2] |

| MYCN-amplified Neuroblastoma | Neuroblastoma | GI50 | < 0.4 µM | [6] |

| General MYC-dependent tumor cells | Various | IC50 | < 0.5 µM | [1][2][7] |

| MCF7 | Breast Cancer | IC50 (MYC:MAX inhibition) | < 1.5 µM | [6] |

Table 2: Binding Affinity and In Vivo Efficacy of this compound

| Parameter | Description | Value | Reference |

| Kd | Binding affinity to MYC bHLHZip domain | 1.6 µM | [1][2][7] |

| In Vivo Model | MYCN-amplified neuroblastoma xenograft | - | [8][9] |

| Dosing Regimen | 20 mg/kg, i.p., daily for 1-2 weeks | - | [2] |

| Key In Vivo Effects | Reduced tumor cell proliferation, induced apoptosis, decreased tumor microvasculature density | - | [2][9] |

Experimental Protocols

Cell Viability and Growth Inhibition Assays (MTT/GI50)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (IC50).

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., breast cancer, Burkitt's lymphoma, neuroblastoma) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Assay:

-

Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

A solubilization solution is then added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

-

Data Analysis: The absorbance values are normalized to the vehicle-treated control wells, and the IC50 or GI50 values are calculated using non-linear regression analysis.

Apoptosis Assays (Flow Cytometry and TUNEL Staining)

Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.

Methodology (Flow Cytometry - Annexin V/PI Staining):

-

Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.

-

Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and resuspended in Annexin V binding buffer. Cells are then stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Methodology (TUNEL Staining for In Vivo Samples):

-

Tissue Preparation: Tumor tissues from xenograft models are fixed, paraffin-embedded, and sectioned.

-

TUNEL Assay: The tissue sections are subjected to a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which labels the fragmented DNA of apoptotic cells.

-

Imaging and Quantification: The stained sections are visualized using fluorescence microscopy, and the percentage of TUNEL-positive (apoptotic) cells is quantified.[9]

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation: Human cancer cells with high MYC expression (e.g., MYCN-amplified neuroblastoma cells) are subcutaneously injected into immunocompromised mice.[9]

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and vehicle control groups.

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally) at a specified dose and schedule (e.g., 20 mg/kg daily).[2]

-

Tumor Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised for further analysis, including immunohistochemistry for proliferation markers (e.g., Ki67) and apoptosis (e.g., TUNEL), and to assess the reduction in MYC:MAX interaction.[2][9]

Visualizations

This compound Mechanism of Action

Caption: this compound disrupts the MYC:MAX interaction, preventing transcriptional activation.

Experimental Workflow for In Vitro Efficacy Testing

Caption: A typical workflow for determining the in vitro efficacy of this compound.

Logical Framework for Preclinical Evaluation

Caption: Logical flow of preclinical studies to validate this compound efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Apoptosis | c-Myc | TargetMol [targetmol.com]

- 4. The novel low molecular weight MYC antagonist this compound inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new inhibitor targeting the oncoprotein MYC – implications for cancer drug development | Karolinska Institutet [news.ki.se]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. apexbt.com [apexbt.com]

- 8. Mission Possible: Advances in MYC Therapeutic Targeting in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Therapeutic Potential of Mycmi-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The MYC family of oncoproteins has long been considered a key therapeutic target in oncology due to their frequent dysregulation in a majority of human cancers.[1][2][3][4] Historically, the direct inhibition of MYC has been challenging, earning it the "undruggable" label.[2][3] This landscape is shifting with the emergence of novel small molecules, among which Mycmi-6 has shown significant promise. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used in its evaluation.

Introduction to this compound

This compound is a potent and selective small-molecule inhibitor of the interaction between MYC and its obligate binding partner, MAX.[1][5][6][7] This interaction is crucial for MYC's oncogenic activity, as the MYC:MAX heterodimer binds to E-box DNA sequences to regulate the transcription of genes involved in cell proliferation, growth, metabolism, and apoptosis.[1] By disrupting the MYC:MAX dimerization, this compound effectively blocks MYC-driven transcription, leading to cell growth inhibition and apoptosis in cancer cells with deregulated MYC.[1][5][6]

Mechanism of Action

This compound selectively binds to the basic helix-loop-helix leucine zipper (bHLHZip) domain of MYC.[1][5][6] This binding event physically obstructs the dimerization of MYC with MAX. Without forming a heterodimer with MAX, MYC is unable to bind to its target DNA sequences, thereby inhibiting the transcription of its downstream target genes. This disruption of the MYC transcriptional program ultimately leads to a reduction in cell proliferation and the induction of apoptosis in MYC-dependent cancer cells.[1][5][8]

Quantitative Preclinical Data

This compound has demonstrated potent anti-cancer activity across a range of preclinical models. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference(s) |

| Various Breast Cancer Lines | Breast Cancer | 1.2 - 96.7 | [8] |

| TNBC Cell Lines | Triple-Negative Breast Cancer | Significantly lower than non-TNBC | [8] |

| Burkitt's Lymphoma (Mutu, Daudi, ST486) | Burkitt's Lymphoma | ~0.5 | [1][6] |

| MYCN-amplified Neuroblastoma | Neuroblastoma | <0.4 | [1] |

| MYC-dependent Tumor Cells | Various | <0.5 | [5][6][9][10] |

Table 2: Binding Affinity and In Vitro Inhibition

| Parameter | Value | Method | Reference(s) |

| Kd (MYC bHLHZip domain) | 1.6 µM | SPR | [5][6][11] |

| IC50 (MYC:MAX interaction) | <1.5 µM | isPLA | [1][6] |

| IC50 (MYC:MAX heterodimer formation) | 3.8 µM | - | [1][6] |

Key Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

Cell Viability and Proliferation Assays (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50 or GI50).

Methodology:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50/GI50 values are determined by plotting cell viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V-Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Cells are treated with this compound at various concentrations and for different time points.

-

Cell Harvesting: Both adherent and floating cells are collected and washed.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: The percentage of apoptotic cells in the treated samples is compared to untreated controls. A significant correlation has been found between lower IC50 values of this compound and a greater number of apoptotic cells.[8]

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Cell Implantation: Human cancer cells (e.g., MYCN-amplified neuroblastoma cells) are subcutaneously injected into immunocompromised mice.[11][12]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are treated with this compound (e.g., daily intraperitoneal injections) or a vehicle control.[11]

-

Monitoring: Tumor volume and body weight are monitored regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki67) and apoptosis, and in situ proximity ligation assays (isPLA) to assess MYC:MAX interaction.[6][11] this compound treatment has been shown to reduce tumor cell proliferation and microvasculature density while inducing massive apoptosis in tumor tissue.[1][4][11]

Conclusion

This compound represents a significant advancement in the direct targeting of the MYC oncoprotein. Its ability to selectively disrupt the MYC:MAX interaction, leading to the inhibition of MYC-driven transcription and subsequent apoptosis in cancer cells, underscores its therapeutic potential. The preclinical data, demonstrating potent in vitro and in vivo efficacy, provide a strong rationale for its continued development as a novel anti-cancer agent. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic utility of this compound in the treatment of MYC-driven malignancies. No clinical trials for this compound have been announced to date.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. researchgate.net [researchgate.net]

- 3. The novel low molecular weight MYC antagonist this compound inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A new inhibitor targeting the oncoprotein MYC – implications for cancer drug development | Karolinska Institutet [news.ki.se]

- 8. MYC as a therapeutic target for the treatment of triple-negative breast cancer. - ASCO [asco.org]

- 9. rupress.org [rupress.org]

- 10. The long journey to bring a Myc inhibitor to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Item - Identification and characterization of small molecules targeting MYC function - Karolinska Institutet - Figshare [openarchive.ki.se]

- 12. Demystifying the Druggability of the MYC Family of Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Mycmi-6 in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: The MYC family of oncogenes plays a pivotal role in the development of a majority of human cancers by regulating fundamental cellular processes such as cell cycle progression, growth, and metabolism[1]. The function of MYC is dependent on its heterodimerization with the MAX protein, which allows the complex to bind to DNA and activate transcription[1]. This dependency makes the MYC:MAX interaction a prime target for therapeutic intervention. Mycmi-6 is a potent and selective small molecule inhibitor that directly targets the MYC:MAX protein-protein interaction[2][3][4]. It binds to the basic helix-loop-helix leucine zipper (bHLHZip) domain of MYC, effectively blocking MYC-driven transcription and inducing apoptosis in a MYC-dependent manner[1][2][4]. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, based on established research, to aid in preclinical evaluation.

Mechanism of Action

This compound functions by preventing the heterodimerization of MYC with its obligate partner, MAX. This inhibition blocks the binding of the MYC:MAX complex to E-box DNA sequences in the promoter regions of target genes, thereby downregulating the transcription of genes essential for tumor cell proliferation and survival. The disruption of this interaction leads to cell growth inhibition and induction of apoptosis in MYC-dependent tumor cells[2][4][5].

Data Presentation: In Vivo Studies

Quantitative data from key in vivo studies using this compound in a neuroblastoma xenograft model are summarized below.

Table 1: Summary of In Vivo Experimental Parameters

| Parameter | Description | Reference |

|---|---|---|

| Animal Model | Athymic nude mice (6-8 weeks old) | [4][5][6] |

| Cell Line | SK-N-DZ (human, MYCN-amplified neuroblastoma) | [4][5] |

| Tumor Induction | Subcutaneous injection of cells into the flank | [5] |

| Treatment Start | When tumor volume reached 100-200 mm³ | [4][5] |

| Compound | This compound | [4][5][6] |

| Dosage | 20 mg/kg body weight | [4][5][6] |

| Administration Route | Intraperitoneal (i.p.) injection | [4][5][6] |

| Frequency | Daily | [4][5][6] |

| Duration | 1 to 2 weeks | [4][5][6] |

| Vehicle | Not explicitly detailed, but injectable formulations are available |[2][5] |

Table 2: Summary of In Vivo Efficacy and Pharmacodynamic Outcomes

| Endpoint Assessed | Result of this compound Treatment | Method of Analysis | Reference |

|---|---|---|---|

| MYCN:MAX Interaction | Significant reduction in tumor tissue | in situ Proximity Ligation Assay (isPLA) | [5] |

| Apoptosis | Dramatic increase in apoptotic areas | TUNEL staining | [4][5][6] |

| Cell Proliferation | Significant increase in non-proliferative areas | Ki67 staining | [5][6] |

| Microvascular Density | Reduction in tumor microvasculature | CD31 staining | [5] |

| Tumor Pathology | Increased signs of necrosis and hemorrhage | Histological Analysis | [5] |

| Tolerability | Well-tolerated with slight, temporary effects on body weight | Body weight monitoring |[5] |

Experimental Protocols

The following protocols are based on methodologies cited in the literature for studying this compound in vivo.

This compound Formulation for Injection

This compound is poorly soluble in water. A formulation for intraperitoneal injection can be prepared as follows, based on common solvent systems for similar small molecules.

Materials:

-

This compound powder (e.g., Selleck Chemicals, MedChemExpress)[2][6]

-

Dimethyl sulfoxide (DMSO), fresh

-

PEG300

-

Tween80

-

Sterile deionized water (ddH₂O) or saline

Protocol:

-

Prepare a concentrated stock solution of this compound in DMSO. For example, create a 38 mg/mL stock solution.[2]

-

To prepare a 1 mL working solution for injection, add 50 µL of the 38 mg/mL DMSO stock solution to 400 µL of PEG300.[2]

-

Mix thoroughly until the solution is clear.

-

Add 50 µL of Tween80 to the mixture and mix again until clear.[2]

-

Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.[2]

-

The final solvent composition will be 5% DMSO, 40% PEG300, 5% Tween80, and 50% water.

-

Note: The mixed solution should be used immediately for optimal results.[2] The final concentration of this compound in this example would be 1.9 mg/mL. Adjust volumes as needed to achieve the desired concentration for a 20 mg/kg dose based on average mouse weight.

Neuroblastoma Xenograft Mouse Model Protocol

This protocol outlines the establishment of a MYCN-amplified neuroblastoma xenograft model and subsequent treatment with this compound.

Materials:

-

SK-N-DZ human neuroblastoma cells

-

Appropriate cell culture medium (e.g., DMEM with 10% FBS)

-

Matrigel or similar basement membrane matrix (optional)

-

Prepared this compound injection solution

-

Vehicle control solution (prepared identically but without this compound)

-

Calipers for tumor measurement

Protocol:

-

Tumor Cell Implantation:

-

Culture SK-N-DZ cells under standard conditions.

-

Harvest cells and resuspend in sterile PBS or culture medium, optionally mixed with Matrigel, to the desired concentration (e.g., 5 x 10⁶ cells per 100-200 µL).

-

Subcutaneously inject the cell suspension into the flank of each athymic nude mouse.[5]

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

-

Treatment Administration:

-

When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and vehicle control groups.[4][5]

-

Administer this compound (20 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily.[4][5]

-

Continue daily treatment for the planned duration of the study (e.g., 1-2 weeks).[4][5]

-

Monitor animal body weight and overall health daily as indicators of toxicity.[5]

-

-

Endpoint and Tissue Analysis:

-

At the end of the treatment period, euthanize the mice.

-

Excise tumors, measure their final weight and volume.

-

Fix tumors in formalin for paraffin embedding and subsequent histological analysis (e.g., H&E, IHC for Ki67, CD31) or flash-freeze for molecular analysis (e.g., isPLA).[5]

-

Immunohistochemistry (IHC) and TUNEL Assay Protocol

Protocol:

-

Tissue Processing: De-paraffinize and rehydrate formalin-fixed, paraffin-embedded tumor sections.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).

-

Permeabilization & Blocking: Permeabilize sections with a detergent-based buffer (e.g., Triton X-100 in PBS) and block non-specific binding with a blocking solution (e.g., bovine serum albumin or serum).

-

Primary Antibody Incubation:

-

TUNEL Staining: For apoptosis, follow the manufacturer's protocol for the selected TUNEL (TdT-mediated dUTP Nick End Labeling) assay kit.[5]

-

Detection: Use appropriate fluorescently-labeled secondary antibodies for IHC. Counterstain with DAPI to visualize nuclei.[5]

-

Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the stained areas (e.g., percent positive area for Ki67, CD31, or TUNEL) using image analysis software. Normalize to the total tumor area as determined by DAPI staining.[5]

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The novel low molecular weight MYC antagonist this compound inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A selective high affinity MYC-binding compound inhibits MYC:MAX interaction and MYC-dependent tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Recommended Mycmi-6 concentration for in vitro assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycmi-6 is a potent and selective small molecule inhibitor of the MYC:MAX protein-protein interaction.[1][2] The MYC family of oncoproteins (c-MYC, MYCN, MYCL) are transcription factors that play a critical role in regulating fundamental cellular processes, including cell cycle progression, proliferation, metabolism, and apoptosis.[3][4] For their transcriptional activity, MYC proteins must heterodimerize with their partner, MAX. This MYC:MAX complex binds to E-box DNA sequences in the promoter regions of target genes to control their expression.[3][4]

This compound disrupts this crucial interaction by binding directly to the basic helix-loop-helix leucine zipper (bHLHZip) domain of MYC.[1][2][3] This prevents MYC:MAX dimerization, thereby inhibiting MYC-driven transcription and suppressing the growth of MYC-dependent tumors.[1][5] These notes provide recommended concentrations, detailed protocols, and the mechanism of action for utilizing this compound in various in vitro assays.

Mechanism of Action: Inhibition of MYC:MAX Dimerization

This compound specifically targets the MYC protein, preventing its association with MAX. This disruption is the primary mechanism through which this compound exerts its anti-proliferative and pro-apoptotic effects in cancer cells with deregulated MYC expression.

Caption: MYC:MAX signaling pathway and inhibition by this compound.

Recommended Concentrations for In Vitro Assays

The optimal concentration of this compound is cell-line and assay-dependent. Efficacy is strongly correlated with the level of MYC expression in the cancer cell line.[5][6] The following table summarizes concentrations reported in the literature. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

| Parameter | Value | Assay / Context | Reference(s) |

| Binding Affinity (Kd) | 1.6 µM | Surface Plasmon Resonance (SPR) for binding to MYC bHLHZip domain. | [1][2][4] |

| IC50 (Growth Inhibition) | <0.5 µM - 0.5 µM | MYC-dependent tumor cells, including Burkitt's lymphoma and neuroblastoma. | [1][2][3][6] |

| 0.3 µM to >10 µM | Panel of breast cancer cell lines. | [7][8] | |

| IC50 (Interaction) | <1.5 µM | In situ Proximity Ligation Assay (isPLA) for MYC:MAX interaction. | [2][5] |

| 3.8 µM | Inhibition of MYC:MAX heterodimer formation in vitro. | [2][9] | |

| Working Concentration | 5 µM | Co-immunoprecipitation of MYC:MAX in MDA-MB231 cells (3.5 hr treatment). | [5] |

| 6.25 µM | Selective suppression of MYC-driven tumor cell growth (48 hr treatment). | [2] |

Experimental Protocols

Stock Solution Preparation

This compound is soluble in DMSO.[1]

-

Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1][2]

-

For experiments, dilute the stock solution to the final desired concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Caption: General experimental workflow for in vitro cell-based assays.

Protocol 1: Cell Viability/Proliferation Assay (MTT or WST-1)

This protocol assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Breast cancer cell lines (e.g., MCF7, MDA-MB-231) or other MYC-dependent cell lines.[7]

-

96-well cell culture plates.

-

Complete cell culture medium.

-

This compound stock solution (10 mM in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent.

-

Solubilization buffer (for MTT assay, e.g., DMSO or acidic isopropanol).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing this compound at various concentrations (e.g., 0.1 µM to 20 µM). Include a vehicle control (DMSO only, at the highest concentration used for the drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Assay:

-

For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. After incubation, remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

For WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

-

-

Measurement: Shake the plate gently for 5 minutes. Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ value.

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.[10]

Materials:

-

Cells cultured in 6-well plates.

-

This compound stock solution.

-

Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) staining kit.[11]

-

1X Annexin-binding buffer.[12]

-

Cold PBS.

-

Flow cytometer.

Procedure:

-

Cell Seeding and Treatment: Seed approximately 1-2 x 10⁵ cells per well in 6-well plates. After 24 hours, treat the cells with this compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 or 48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

-

Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube.[12] Analyze the samples immediately using a flow cytometer.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 3: Western Blot Analysis of Protein Expression

This protocol is used to assess the effect of this compound on the expression levels of MYC, MAX, and downstream target proteins. As this compound inhibits the MYC:MAX interaction without necessarily changing MYC expression levels, it is crucial to analyze downstream targets (e.g., ODC1, Cyclin D2) or post-translational modifications.[5][13]

Materials:

-

Cells cultured in 6- or 10-cm dishes.

-

This compound stock solution.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-c-MYC, anti-MAX, anti-Actin, anti-p53).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired time (e.g., 3.5 to 24 hours).[5] Wash cells with cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize to a loading control like β-Actin.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]